In Vitro Potency Against Botrytis cinerea: Aminopyrifen vs. Boscalid (SDHI)
Aminopyrifen demonstrates superior in vitro potency against Botrytis cinerea mycelial growth compared to boscalid. The EC50 of Aminopyrifen is 0.0039 mg/L, whereas the mean EC50 of boscalid across multiple studies ranges from 1.41 to 3.98 mg/L. This represents an approximately 360- to 1020-fold difference in potency. This comparison is based on cross-study data from mycelial growth inhibition assays on agar media [1][2].
| Evidence Dimension | In vitro mycelial growth inhibition (EC50) |
|---|---|
| Target Compound Data | 0.0039 mg/L |
| Comparator Or Baseline | Boscalid: 1.41–3.98 mg/L (mean from multiple studies) |
| Quantified Difference | Approximately 360- to 1020-fold lower EC50 for Aminopyrifen |
| Conditions | Potato dextrose agar (PDA) or synthetic agar medium, 20°C, B. cinerea mycelial growth assay. |
Why This Matters
Substantially lower EC50 indicates higher intrinsic potency, potentially enabling lower field application rates and reduced environmental load compared to boscalid.
- [1] Hatamoto, M., Aizawa, R., Koda, K., & Fukuchi, T. (2021). Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi. Journal of Pesticide Science, 46(2), Table 1. DOI: 10.1584/jpestics.D20-094. View Source
- [2] Markoglou, A. N., et al. (2006). Baseline sensitivity of Botrytis cinerea to pyraclostrobin and boscalid. Plant Disease, 92(2), 316-319. DOI: 10.1094/PDIS-92-2-0316. View Source
